molecular formula C10H7N3O4 B1436534 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid CAS No. 766557-40-8

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

Cat. No. B1436534
M. Wt: 233.18 g/mol
InChI Key: GHGUXTXCARENBN-UHFFFAOYSA-N
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Description

“5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid” is a compound with the IUPAC name 5,6-dihydroxy-2-(2-pyridinyl)-4-pyrimidinecarboxylic acid . It has a molecular weight of 233.18 . This compound is known to exist in the form of an off-white solid .


Synthesis Analysis

The synthesis of pyrimidines, including “5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid”, involves various methods . One such method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 233.18 .

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Related Compounds

The study by Bakhite, Al‐Sehemi, and Yamada (2005) focuses on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, a process starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds were further processed to produce various tetrahydropyridothienopyrimidine derivatives, showcasing the versatility of pyridin-2-yl-pyrimidine derivatives in synthesizing complex heterocycles E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005.

Heterocyclic Compound Synthesis with Antihypertensive Activity

Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. These compounds are expected to exhibit hypertensive activity, indicating the therapeutic potential of pyridin-2-yl-pyrimidine derivatives in cardiovascular diseases N. Kumar & Uday C. Mashelker, 2007.

Antimicrobial Activity of Pyrimidinyl-Substituted Compounds

Ashok and Aravind (2009) synthesized 1-{2,4-dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones and evaluated their antibacterial activity. This study illustrates the antimicrobial potential of pyrimidinyl-substituted compounds, pointing towards the application of pyridin-2-yl-pyrimidine derivatives in developing new antibacterial agents D. Ashok & K. Aravind, 2009.

Advanced Materials and Chemical Research

Nonlinear Optical Properties of Thiopyrimidine Derivatives

Research by Hussain et al. (2020) on thiopyrimidine derivatives highlighted their significant nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. This study underlines the importance of pyridin-2-yl-pyrimidine derivatives in the development of materials for NLO and optoelectronic technologies A. Hussain et al., 2020.

properties

IUPAC Name

5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUXTXCARENBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696148
Record name 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

CAS RN

766557-40-8
Record name 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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